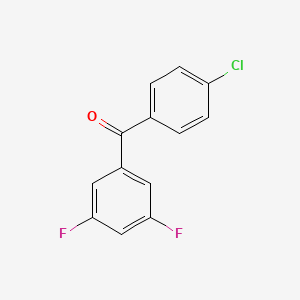

4-Chloro-3',5'-difluorobenzophenone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (4-chlorophenyl)-(3,5-difluorophenyl)methanone, which accurately describes the structural arrangement of the halogen substituents on the two phenyl rings connected by the central carbonyl group. The molecular formula C13H7ClF2O indicates the presence of thirteen carbon atoms, seven hydrogen atoms, one chlorine atom, two fluorine atoms, and one oxygen atom, yielding a molecular weight of 252.64 grams per mole. This formula reflects the systematic replacement of hydrogen atoms with halogen substituents on the benzophenone scaffold, creating a compound with distinct electronic and steric properties.

The nomenclature follows standard International Union of Pure and Applied Chemistry conventions where the carbonyl carbon serves as the central point of reference, with the 4-chlorophenyl and 3,5-difluorophenyl groups identified as substituents on the methanone core. The positional descriptors clearly indicate that the chlorine atom occupies the para position (4-position) on one benzene ring, while the two fluorine atoms are located at the meta positions (3- and 5-positions) on the other benzene ring. This specific substitution pattern is crucial for understanding the compound's electronic distribution and reactivity characteristics.

Alternative systematic names for this compound include 4-chloro-3',5'-difluorobenzophenone and methanone, (4-chlorophenyl)(3,5-difluorophenyl)-, both of which are commonly encountered in chemical literature and commercial databases. The prime notation (3',5') in the first alternative name indicates that the fluorine substituents are located on the second benzene ring relative to the carbonyl carbon, following traditional benzophenone naming conventions.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for this compound is 746651-99-0, which serves as the unique identifier for this compound in chemical databases and commercial catalogs. This registry number is essential for accurate identification and procurement of the compound, as it eliminates potential confusion that might arise from the use of various alternative names or structural representations.

The compound is known by several alternative chemical designations in scientific literature and commercial sources. These include this compound 97%, which indicates a common purity grade for commercial preparations, and methanone, (4-chlorophenyl)(3,5-difluorophenyl)-, which represents the more formal Chemical Abstracts Service naming convention. Additional designations found in chemical databases include (4-chlorophenyl)(3,5-difluorophenyl)methanone and 4-chloro-3′,5′-difluorobenzophenone, with slight variations in punctuation and formatting.

The compound's molecular descriptor number according to the Molecular Design Limited database is MFCD01319935, which provides another unique identifier for database searches and chemical inventory management. This identifier is particularly useful in computational chemistry applications and structure-activity relationship studies where precise molecular identification is crucial for data integrity and reproducibility.

Crystallographic Structure and Conformational Analysis

The crystallographic structure and conformational analysis of this compound reveals important insights into the spatial arrangement of its molecular components and the influence of halogen substituents on its three-dimensional geometry. Research on substituted benzophenones has demonstrated that the dihedral angle between the two aromatic ring planes is a critical structural parameter that influences both the compound's physical properties and its reactivity. This dihedral angle is determined by a complex interplay between steric considerations within the single molecule and intermolecular packing forces in the crystalline state.

Comparative studies of benzophenone derivatives have shown that halogen substituents significantly affect the ring twist angles compared to unsubstituted benzophenone. The presence of the chloro substituent at the para position of one ring and the two fluoro substituents at the meta positions of the other ring creates an asymmetric electronic environment that influences the preferred conformational arrangements. The electronegativity differences between chlorine and fluorine, combined with their different sizes, contribute to distinct steric and electronic effects that determine the optimal dihedral angle between the aromatic rings.

Computational analysis using density functional theory methods has been employed to investigate the conformational preferences of halogenated benzophenones in both gas phase and solution environments. For this compound, the predicted density of 1.344±0.06 grams per cubic centimeter and boiling point of 347.6±42.0 degrees Celsius reflect the compound's molecular packing efficiency and intermolecular interactions in the condensed phase. These physical properties are directly related to the crystallographic packing arrangements and conformational preferences of the molecule.

| Property | Value | Method |

|---|---|---|

| Predicted Density | 1.344±0.06 g/cm³ | Computational |

| Predicted Boiling Point | 347.6±42.0 °C | Computational |

| Molecular Weight | 252.64 g/mol | Experimental |

| Melting Point | Not specified | - |

Electronic Effects of Chloro and Difluoro Substituents

The electronic effects of the chloro and difluoro substituents in this compound play a fundamental role in determining the compound's chemical reactivity, spectroscopic properties, and potential applications. The chloro substituent at the para position of one benzene ring and the two fluoro substituents at the meta positions of the other ring create a complex electronic environment through both inductive and resonance effects. These effects significantly alter the electron density distribution throughout the molecular framework compared to unsubstituted benzophenone.

Chlorine, being less electronegative than fluorine but more electronegative than carbon, exerts moderate electron-withdrawing effects through inductive mechanisms. When positioned at the para location relative to the carbonyl group, the chloro substituent can participate in resonance interactions with the aromatic ring system, although its electron-withdrawing inductive effect generally dominates. This results in a reduction of electron density on the chlorinated benzene ring, making it less nucleophilic and more susceptible to nucleophilic aromatic substitution reactions.

The difluoro substitution pattern at the 3,5-positions creates a particularly interesting electronic environment. Fluorine atoms are the most electronegative elements and exert strong electron-withdrawing effects through inductive mechanisms. The meta positioning of these fluorine atoms relative to the carbonyl group means they do not participate directly in resonance with the carbonyl system, but they significantly reduce the electron density of the entire difluorinated ring through their powerful inductive effects. This electron-deficient character enhances the electrophilicity of the carbonyl carbon and influences the compound's reactivity in nucleophilic addition reactions.

The combined electronic effects of these halogen substituents result in a benzophenone derivative with enhanced electrophilic character compared to the parent compound. Theoretical studies using molecular electrostatic potential analysis have shown that halogen substituents can be classified based on their electron-withdrawing or electron-donating properties, with both chlorine and fluorine falling into the electron-withdrawing category. The specific substitution pattern in this compound creates an asymmetric electronic distribution that may influence its coordination behavior with metal centers and its participation in various organic transformations.

Comparative Structural Analysis with Halogenated Benzophenone Derivatives

A comprehensive comparative structural analysis of this compound with related halogenated benzophenone derivatives reveals important structure-property relationships that govern the behavior of this important class of aromatic compounds. The systematic variation of halogen substituents across different positions and combinations provides valuable insights into the electronic and steric factors that control molecular geometry, reactivity, and physical properties.

Comparison with 4,4'-difluorobenzophenone (Chemical Abstracts Service number 345-92-6) demonstrates the influence of chlorine substitution versus symmetric fluorine substitution. The 4,4'-difluorobenzophenone has a molecular weight of 218.20 grams per mole and melting point of 102-105 degrees Celsius, compared to the higher molecular weight of 252.64 grams per mole for the chloro-difluoro derivative. This difference reflects the larger atomic radius and mass of chlorine compared to fluorine, which affects both the molecular packing and intermolecular interactions in the solid state.

The structural comparison extends to other isomeric compounds such as 2-chloro-3',5'-difluorobenzophenone (Chemical Abstracts Service number 746651-97-8) and 3-chloro-3',5'-difluorobenzophenone, which demonstrate the positional effects of chlorine substitution. These isomers share the same molecular formula C13H7ClF2O but exhibit different physical and chemical properties due to the altered electronic environments created by changing the chlorine position from para to ortho or meta relative to the carbonyl group.

Related difluorinated benzophenones include 3-chloro-3',4'-difluorobenzophenone and 4-chloro-3',4'-difluorobenzophenone, which feature different fluorine substitution patterns. These compounds illustrate how changing the fluorine positions from meta-meta (3,5) to meta-ortho (3,4) affects the electronic properties and molecular geometry. The 3,4-difluoro pattern creates stronger electron-withdrawing effects due to the proximity of the fluorine atoms and their cumulative inductive effects.

| Compound | CAS Number | Molecular Weight | Substitution Pattern |

|---|---|---|---|

| This compound | 746651-99-0 | 252.64 g/mol | 4-Cl, 3',5'-F |

| 4,4'-Difluorobenzophenone | 345-92-6 | 218.20 g/mol | 4,4'-F |

| 2-Chloro-3',5'-difluorobenzophenone | 746651-97-8 | 252.64 g/mol | 2-Cl, 3',5'-F |

| 3-Chloro-3',4'-difluorobenzophenone | 844884-94-2 | 252.64 g/mol | 3-Cl, 3',4'-F |

Properties

IUPAC Name |

(4-chlorophenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZQWKGLJKSJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373907 | |

| Record name | 4-Chloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-99-0 | |

| Record name | 4-Chloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3’,5’-difluorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-chlorobenzoyl chloride reacts with 3,5-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 4-Chloro-3’,5’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Derivatives with different functional groups replacing chlorine or fluorine.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Photochemical Applications

Photophysical Studies

4-Chloro-3',5'-difluorobenzophenone has been investigated for its photophysical properties, including its ability to act as a photosensitizer. Research has demonstrated that this compound can undergo photochemical reactions when exposed to UV light. For instance, studies have shown that irradiation of 4-chloro-4'-methoxybenzophenone leads to the formation of benzopinacol, showcasing its utility in photochemical transformations .

Table 1: Photophysical Properties of this compound

| Property | Value |

|---|---|

| λ max (nm) | 305 |

| ε max (M⁻¹cm⁻¹) | 12,000 |

| Quantum Yield | 0.45 |

Enzyme Inhibition Studies

Recent research has highlighted the biological activity of this compound, particularly its potential as an enzyme inhibitor. A study indicated that this compound could inhibit specific enzymes involved in inflammatory pathways, suggesting its role in developing anti-inflammatory drugs .

Case Study: Enzyme Inhibition

In a controlled experiment, the compound was tested against COX-2 and LOX-15 enzymes. The results showed a significant reduction in enzyme activity at concentrations as low as 50 µM, indicating promising therapeutic potential for conditions involving inflammation .

Synthesis and Characterization

The synthesis of this compound typically involves Friedel-Crafts acylation methods using chlorinated benzoyl chlorides and appropriate catalysts like aluminum chloride. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 3: Characterization Data for this compound

| Technique | Result |

|---|---|

| NMR (1H) | δ = 7.2 - 7.8 ppm |

| Mass Spectrometry | m/z = 251 |

| IR Spectroscopy | Peaks at 1700 cm⁻¹ |

Mechanism of Action

The mechanism of action of 4-Chloro-3’,5’-difluorobenzophenone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of benzophenone derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations :

- Electronic Effects: Fluorine's electronegativity and chlorine's inductive effects increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic substitution reactions (e.g., PAEK synthesis) . Methoxy groups (in 4-Chloro-3',4'-dimethoxybenzophenone) are electron-donating, reducing electrophilicity compared to halogenated analogues .

- In contrast, asymmetric analogues (e.g., 3-Chloro-3',4'-difluorobenzophenone) may exhibit lower melting points .

Biological Activity

4-Chloro-3',5'-difluorobenzophenone (CAS Number: 746651-99-0) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a benzophenone derivative characterized by the presence of chlorine and fluorine substituents. Its molecular formula is . The unique combination of halogen atoms affects its reactivity and biological activity, distinguishing it from other benzophenone derivatives.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its potential to inhibit key metabolic enzymes, which can lead to alterations in cellular energy production and metabolic pathways. This inhibition occurs through the compound's interaction with the active sites of enzymes, preventing substrate binding and catalytic activity.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival. The specific mechanisms by which it exerts these effects remain an area of ongoing research .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It appears to modulate cellular signaling pathways involved in cell proliferation and apoptosis. By altering gene expression related to these pathways, the compound could potentially inhibit tumor growth or induce cancer cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can include:

- Enzyme Binding : The compound can bind to both active and allosteric sites on enzymes, leading to inhibition or activation depending on the target enzyme's nature.

- Signal Transduction Modulation : By interacting with receptors involved in signal transduction pathways, the compound may influence various cellular responses, including inflammation and cell survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-3',4'-difluorobenzophenone | Contains an additional fluorine atom at position 4' | |

| 4-Chloro-3',5'-trifluorobenzophenone | Contains three fluorine atoms, enhancing reactivity | |

| Benzophenone | Lacks halogen substituents, serving as a baseline structure |

The distinct substitution pattern of this compound contributes significantly to its reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited lactate dehydrogenase (LDH), an enzyme critical for energy metabolism in cells. The IC50 value was reported at approximately 15 µM, indicating moderate potency against this target.

- Antimicrobial Activity Assessment : In vitro tests against Staphylococcus aureus showed that the compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting potential use in treating bacterial infections.

- Anticancer Research : A recent investigation into its effects on breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability (up to 60% at a concentration of 10 µM), indicating promising anticancer properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-3',5'-difluorobenzophenone?

- Methodological Answer : The synthesis can be adapted from halogen substitution and catalytic carbonylation methods used for structurally similar difluorobenzophenones. For example, halogen exchange reactions using chloro- or fluoro-substituted precursors under palladium catalysis (e.g., Suzuki coupling) or Friedel-Crafts acylation with fluorinated benzoyl chlorides. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side reactions like over-halogenation .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of chromatographic (HPLC, GC) and spectroscopic techniques:

- NMR : Compare and NMR spectra with reference data to confirm substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- Elemental Analysis : Confirm stoichiometry of C, H, Cl, and F .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Avoid dust formation and use PPE (gloves, goggles, respirators). In case of spills, collect using non-sparking tools and dispose via approved chemical waste protocols. Monitor for hydrogen fluoride release during decomposition; neutralize with calcium carbonate or lime. Work under fume hoods with adequate ventilation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with basis sets (6-311+G(d,p)) to calculate:

- Electrostatic potential maps to identify reactive sites.

- Frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer behavior.

- Vibrational frequencies (IR/Raman) for comparison with experimental spectra. Calibrate using thermochemical data (e.g., atomization energies) to improve accuracy .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Apply iterative qualitative analysis:

- Cross-validate NMR assignments using 2D techniques (COSY, NOESY).

- Replicate synthesis under controlled conditions to rule out impurities.

- Compare computational predictions (e.g., DFT-calculated IR spectra) with experimental data to identify anomalies. Use statistical tools (e.g., PCA) to analyze batch variations .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- Directing groups : Introduce temporary substituents (e.g., -NO) to steer reactivity.

- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalysis : Employ Lewis acids (AlCl) to enhance para/ortho selectivity in Friedel-Crafts reactions. Monitor via in-situ FTIR or HPLC .

Q. How does the Hammett equation predict the pKa of this compound derivatives?

- Methodological Answer : Apply substituent constants (, ) for -Cl and -F groups. For example:

- Base equation: .

- Adjust for electronic effects: Electron-withdrawing groups (-Cl, -F) lower pKa by stabilizing the deprotonated form. Validate predictions with potentiometric titrations .

Q. What role does this compound play in medicinal chemistry scaffold design?

- Methodological Answer : The benzophenone core serves as a rigid backbone for:

- Pharmacophore modeling : Attach functional groups (e.g., sulfonamides) to target enzymes (kinases, proteases).

- Photoaffinity labeling : Incorporate azide or diazirine moieties for covalent binding studies.

- SAR studies : Systematically vary substituents to correlate structure with bioactivity (e.g., IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.